1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-6-one hydrochloride
Description
The compound “1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-6-one hydrochloride” is a bicyclic compound with an azabicyclo[2.2.2]octane core, which is a nitrogen-containing heterocycle . The presence of the ketone functional group (indicated by the ‘-one’ suffix) and the three methyl groups (indicated by ‘trimethyl’) can also be inferred from the name.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic ring system, followed by functional group manipulations to introduce the ketone and the methyl groups. One possible method for the synthesis of azabicyclo compounds involves the use of aza-Diels-Alder reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic ring system with one nitrogen atom. The ketone functional group would be located at the 6-position of the ring, and the three methyl groups would be attached to the 1 and 3 positions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the ketone functional group, which is polar and can act as an electrophile in reactions with nucleophiles. The nitrogen atom in the ring could also participate in reactions, depending on its substitution and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar ketone group could increase its solubility in polar solvents, while the bicyclic structure could contribute to its rigidity and possibly its boiling and melting points .Future Directions
The future research directions involving this compound could be vast and would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential pharmaceutical compound. Alternatively, if it exhibits unique reactivity, it could be explored in the context of synthetic chemistry .
properties
IUPAC Name |
1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-6-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(2)7-4-5-10(3,11-9)8(12)6-7;/h7,11H,4-6H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKVRQATUMPOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(N1)(C(=O)C2)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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